2-{[(Tert-butoxy)carbonyl]amino}-3-ethylpentanoic acid
CAS No.:
Cat. No.: VC13330402
Molecular Formula: C12H23NO4
Molecular Weight: 245.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H23NO4 |
|---|---|
| Molecular Weight | 245.32 g/mol |
| IUPAC Name | 3-ethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
| Standard InChI | InChI=1S/C12H23NO4/c1-6-8(7-2)9(10(14)15)13-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,15) |
| Standard InChI Key | IWFUADFCRJVRNH-UHFFFAOYSA-N |
| SMILES | CCC(CC)C(C(=O)O)NC(=O)OC(C)(C)C |
| Canonical SMILES | CCC(CC)C(C(=O)O)NC(=O)OC(C)(C)C |
Introduction
2-{[(Tert-butoxy)carbonyl]amino}-3-ethylpentanoic acid, with the CAS number 1404735-94-9, is a chemical compound used in various organic synthesis processes. It is a protected amino acid derivative, where the amino group is protected by a tert-butoxycarbonyl (t-BOC) group. This protection is crucial in peptide synthesis to prevent unwanted reactions during the synthesis process.
Synthesis and Applications
This compound is typically synthesized through the reaction of 3-ethylpentanoic acid with tert-butoxycarbonyl chloride in the presence of a base, such as triethylamine or pyridine. The t-BOC protecting group is commonly used in peptide synthesis because it is easily removable under acidic conditions, which does not damage the peptide bonds.
2-{[(Tert-butoxy)carbonyl]amino}-3-ethylpentanoic acid can be used as an intermediate in the synthesis of peptides or other organic compounds. Its applications are mainly in the field of organic chemistry and pharmaceutical research.
Comparison with Similar Compounds
Other compounds with similar structures, such as (S)-2-((tert-Butoxycarbonyl)amino)-3-ethylpentanoic acid (CAS No. 35264-04-1), are also used in peptide synthesis. These compounds differ mainly in their stereochemistry or side chain structure, which can affect their reactivity and application in synthesis.
| Compound | CAS No. | Molecular Formula | Molecular Weight |
|---|---|---|---|
| 2-{[(Tert-butoxy)carbonyl]amino}-3-ethylpentanoic acid | 1404735-94-9 | C12H23NO4 | 245.32 g/mol |
| (S)-2-((tert-Butoxycarbonyl)amino)-3-ethylpentanoic acid | 35264-04-1 | C12H23NO4 | 245.32 g/mol |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume